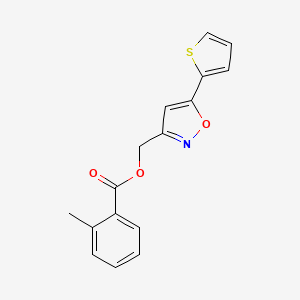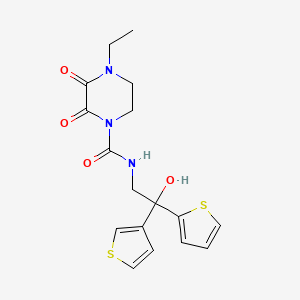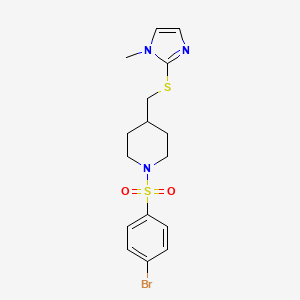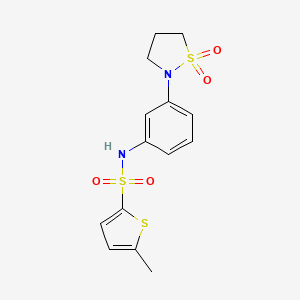
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide, commonly referred to as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of thiazolidinedione, a class of compounds that has been extensively studied for their anti-diabetic properties. In
Wissenschaftliche Forschungsanwendungen
DMF-DMA has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of anti-cancer research. Studies have shown that DMF-DMA has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer therapy. DMF-DMA has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of DMF-DMA is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes involved in the proliferation of cancer cells and the inflammatory response. DMF-DMA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell proliferation. DMF-DMA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of the inflammatory response. Inhibition of NF-κB can lead to the suppression of pro-inflammatory cytokines, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
DMF-DMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMF-DMA can induce apoptosis in cancer cells, inhibit cancer cell proliferation, and suppress the inflammatory response. In vivo studies have shown that DMF-DMA can reduce tumor growth in animal models and reduce the severity of inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMF-DMA in lab experiments include its potential applications in various fields of scientific research, its ability to induce apoptosis in cancer cells, its anti-inflammatory properties, and its relatively low toxicity. However, the limitations of using DMF-DMA in lab experiments include its limited solubility in aqueous solutions, its instability in the presence of light and air, and the lack of information on its long-term toxicity.
Zukünftige Richtungen
There are several future directions for the research on DMF-DMA. One direction is the development of more efficient synthesis methods for DMF-DMA. Another direction is the investigation of the long-term toxicity of DMF-DMA. Further studies are also needed to fully understand the mechanism of action of DMF-DMA and to identify its molecular targets. In addition, more studies are needed to explore the potential applications of DMF-DMA in other fields of scientific research, such as neurodegenerative diseases and autoimmune diseases.
Synthesemethoden
The synthesis of DMF-DMA involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine with 5-methylthiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure DMF-DMA.
Eigenschaften
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-11-6-7-14(21-11)23(19,20)15-12-4-2-5-13(10-12)16-8-3-9-22(16,17)18/h2,4-7,10,15H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCJSYUTYKIGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




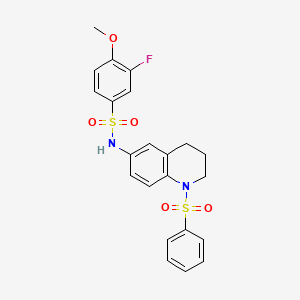
![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)
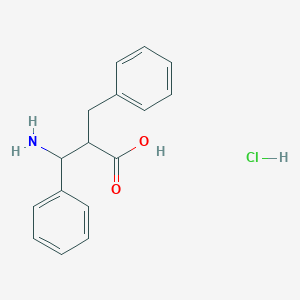
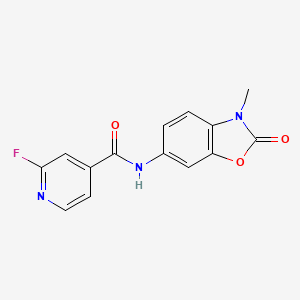
![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)
